molecular formula C55H60FN9O13 B12392983 MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan

Cat. No.: B12392983
M. Wt: 1074.1 g/mol
InChI Key: DBCVGCVTFAJVMD-HKMBIKTJSA-N
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Description

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is a compound that is part of an antibody-drug conjugate (ADC). It consists of an ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) and a DNA topoisomerase I inhibitor, Exatecan. This compound is primarily used in cancer research due to its ability to target and inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan involves the conjugation of the ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) with the DNA topoisomerase I inhibitor, Exatecan. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan has several scientific research applications:

Mechanism of Action

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan exerts its effects by targeting and inhibiting DNA topoisomerase I. The mechanism involves:

Comparison with Similar Compounds

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is unique due to its specific ADC linker and the inclusion of Exatecan. Similar compounds include:

This compound stands out due to its specific targeting of DNA topoisomerase I, making it a valuable tool in cancer research and therapy development.

Properties

Molecular Formula

C55H60FN9O13

Molecular Weight

1074.1 g/mol

IUPAC Name

1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclobutane-1-carboxamide

InChI

InChI=1S/C55H60FN9O13/c1-3-55(76)35-22-40-49-33(27-65(40)51(73)34(35)28-77-53(55)75)48-37(15-14-32-30(2)36(56)23-38(62-49)47(32)48)63-52(74)54(18-10-19-54)78-29-60-43(68)25-59-50(72)39(21-31-11-6-4-7-12-31)61-44(69)26-58-42(67)24-57-41(66)13-8-5-9-20-64-45(70)16-17-46(64)71/h4,6-7,11-12,16-17,22-23,37,39,76H,3,5,8-10,13-15,18-21,24-29H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,74)/t37-,39-,55-/m0/s1

InChI Key

DBCVGCVTFAJVMD-HKMBIKTJSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

Origin of Product

United States

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